molecular formula C16H16N6O3 B2912958 2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine CAS No. 2097863-51-7

2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine

Cat. No.: B2912958
CAS No.: 2097863-51-7
M. Wt: 340.343
InChI Key: NTOKPOXSANYAAO-UHFFFAOYSA-N
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Description

The compound 2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine is a heterocyclic molecule featuring a triazolopyrimidine core, a methoxy-substituted pyridine ring, and an azetidine linker. The 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl moiety is a critical pharmacophore observed in bioactive molecules targeting enzymes like phosphodiesterases (PDEs) . The methoxy group on the pyridine may improve solubility and electronic interactions in biological systems. This compound’s synthesis likely follows established routes for triazolopyrimidine derivatives, involving coupling reactions between functionalized intermediates .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-10-6-13(22-16(20-10)18-9-19-22)25-11-7-21(8-11)15(23)12-4-3-5-17-14(12)24-2/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOKPOXSANYAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various biological systems.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the triazole and pyridine moieties. The following general synthetic pathway can be outlined:

  • Formation of Triazole : The initial step involves the reaction of 5-methyl-[1,2,4]triazole with appropriate reagents to form the triazole ring.
  • Azetidine Formation : The azetidine structure is synthesized through cyclization reactions involving suitable carbonyl precursors.
  • Final Coupling : The methoxy and carbonyl groups are introduced to complete the structure.

The precise conditions and reagents can vary based on the desired yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity Testing : In vitro assays have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, a related compound showed IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Kinases : Many derivatives target specific kinases such as c-Met, which is implicated in tumor growth and metastasis. For instance, a related compound exhibited an IC50 value of 0.090 μM against c-Met kinase .

Additional Biological Activities

Beyond anticancer properties, compounds in this class may exhibit:

  • Antimicrobial Activity : Some studies have indicated potential antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus .

Study on Triazolo-Pyrimidine Derivatives

A comprehensive study evaluated a series of triazolo-pyrimidine derivatives for their biological activities. The results indicated that modifications in the triazole ring significantly influenced cytotoxicity and kinase inhibition profiles .

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural changes affect biological activity:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups has been shown to enhance cytotoxicity in certain derivatives.
  • Ring Modifications : Variations in the triazole or azetidine structures can lead to significant differences in potency against cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of 2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine with related compounds:

Compound Name / ID Core Structure Substituents/Linkers Biological Activity Molecular Weight Key Reference
This compound Triazolopyrimidine + pyridine Methoxy pyridine, azetidine-1-carbonyl Not explicitly reported ~450 (estimated)
N-(1-(2-(Benzylthio)-5-methyl-triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide Triazolopyrimidine + piperidine Benzylthio, trimethoxybenzamide Antimicrobial (synthetic focus) 586.67
(3R)-1-(5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)-N-naphthalen-2-yl-piperidine-3-carboxamide Triazolopyrimidine + piperidine Naphthalen-2-yl carboxamide PDE2a inhibitor (crystallographic data) 386.45
4-Hydroxy-1-(5-methyl-triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxylic acid Triazolopyrimidine + pyrrolidine Hydroxyl, carboxylic acid Building block for drug discovery 245.28

Key Findings:

Methoxy vs. Benzylthio Groups: The methoxy group on pyridine may enhance solubility compared to benzylthio derivatives (e.g., compound 5a in ), which are more lipophilic and could affect membrane permeability.

Biological Activity :

  • The compound in demonstrates PDE2a inhibition, attributed to the triazolopyrimidine core’s ability to mimic purine bases in enzyme binding pockets. The target compound’s azetidine-carbonyl group could introduce unique hydrogen-bonding interactions, though activity data are lacking.
  • Antimicrobial activity in analogues (e.g., ) correlates with electron-withdrawing substituents (e.g., trimethoxybenzamide), suggesting the target compound’s methoxy group may confer similar properties.

Synthetic Accessibility :

  • High-yield synthesis (~84%) of piperidine-linked triazolopyrimidines () supports the feasibility of producing the target compound via analogous coupling reactions. Azetidine intermediates, however, may require specialized protocols due to ring strain.

Physicochemical Properties :

  • The molecular weight of the target compound (~450) is higher than simpler derivatives (e.g., 245.28 in ), which could influence bioavailability. The azetidine’s polarity may offset this by improving aqueous solubility.

Q & A

Q. Q1: What are the most efficient synthetic routes for 2-methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves oxidative cyclization of hydrazine intermediates. A green approach uses sodium hypochlorite (NaClO) in ethanol at room temperature for 3 hours, achieving ~73% yield . Key optimization steps include:

  • Solvent selection : Ethanol/water mixtures reduce toxicity compared to molten-state TMDP .
  • Oxidant choice : NaClO avoids hazardous reagents like Cr(VI) or DDQ .
  • Purification : Silica gel or alumina chromatography ensures purity .

Q. Table 1: Yield Optimization Strategies

ConditionYield (%)Reference
NaClO in ethanol (RT)73
TMDP in ethanol/water65
Cr(VI)-based oxidation58*
*Avoided due to toxicity.

Advanced Structural Characterization

Q. Q2: How can X-ray crystallography resolve structural ambiguities in triazolopyridine derivatives?

Methodological Answer: X-ray crystallography is critical for confirming regiochemistry and non-covalent interactions. For example:

  • Dihedral angles : In similar triazolopyrimidines, phenyl rings deviate by ~15° from the heterocyclic core plane, influencing π-π stacking .
  • Hydrogen bonding : C–H⋯N interactions (2.53–2.61 Å) stabilize dimers in crystal lattices .
  • Sample preparation : Slow evaporation of chloroform/hexanes yields diffraction-quality crystals .

Data Contradictions in Reaction Pathways

Q. Q3: How should researchers address discrepancies in reported reaction mechanisms for triazolopyridine cyclization?

Methodological Answer: Contradictions often arise from oxidant reactivity or solvent effects. For example:

  • Oxidant specificity : NaClO favors hydrazine cyclization, while DDQ may induce side reactions in polar solvents .
  • Kinetic vs. thermodynamic control : Prolonged reaction times (>6 hours) can shift product ratios due to intermediate stability .
  • Validation : Use NMR to track intermediates (e.g., hydrazine signals at δ 8.2–8.5 ppm) and HPLC to quantify byproducts .

Biological Activity Profiling

Q. Q4: What methodologies are used to evaluate the bioactivity of triazolopyridine derivatives?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Antimicrobial screening : Broth microdilution (MIC ≤ 16 µg/mL) against Gram-positive bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 < 10 µM for HeLa cells) .

Q. Table 2: Example Bioactivity Data

Assay TypeTargetResultReference
Kinase inhibitionEGFRIC50 = 0.8 µM
AntimicrobialS. aureusMIC = 8 µg/mL
CytotoxicityHeLa cellsIC50 = 5.2 µM

Advanced Analytical Techniques

Q. Q5: How do NMR and mass spectrometry differentiate isomeric triazolopyridines?

Methodological Answer:

  • 1H NMR : Protons adjacent to nitrogen in the triazole ring resonate at δ 8.3–8.7 ppm, while pyridine protons appear at δ 7.5–8.1 ppm .
  • HRMS : Exact mass (<2 ppm error) confirms molecular formula (e.g., C19H17N5O3 requires 363.1295 g/mol) .
  • NOE experiments : Spatial proximity of methoxy groups (δ 3.9 ppm) to aromatic protons resolves regiochemistry .

Green Chemistry Considerations

Q. Q6: What sustainable practices can replace toxic reagents in triazolopyridine synthesis?

Methodological Answer:

  • Oxidant substitution : Replace Cr(VI) with NaClO or TEMPO-derived catalysts .
  • Solvent recycling : Ethanol/water mixtures reduce waste .
  • Catalyst recovery : Immobilized copper nanoparticles enable reuse in click chemistry .

Computational Modeling Applications

Q. Q7: How can DFT calculations predict reactivity in triazolopyridine derivatives?

Methodological Answer:

  • Reactivity indices : Fukui functions identify nucleophilic sites (e.g., pyridine N-atom) .
  • Transition state analysis : Simulate energy barriers for cyclization steps (e.g., ΔG‡ < 25 kcal/mol favors reaction) .
  • Docking studies : Predict binding modes to biological targets (e.g., kinase ATP pockets) .

Stability and Degradation Studies

Q. Q8: What protocols assess the environmental persistence of triazolopyridines?

Methodological Answer:

  • Hydrolytic stability : Incubate at pH 3–9 (37°C) and monitor degradation via HPLC .
  • Photolysis : Expose to UV light (254 nm) and quantify half-life (e.g., t1/2 = 48 hours in water) .
  • Microbial degradation : Use soil slurry assays to measure biodegradation rates .

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